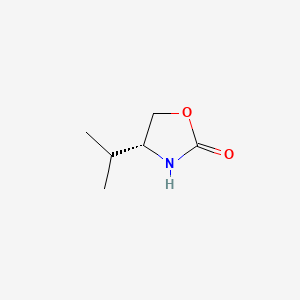

(R)-4-Isopropyloxazolidin-2-one

Beschreibung

The exact mass of the compound (R)-4-Isopropyl-2-oxazolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R)-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUPWRYTXGAWJX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348923 | |

| Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95530-58-8 | |

| Record name | (R)-4-Isopropyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95530-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-Isopropyloxazolidin-2-one physical properties and stability

An In-depth Technical Guide on the Physical Properties and Stability of (R)-4-Isopropyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral auxiliary agent widely employed in asymmetric synthesis. As a member of the Evans oxazolidinone family, it provides a robust method for the stereocontrolled formation of carbon-carbon bonds, which is a critical step in the synthesis of complex chiral molecules, including many pharmaceutical compounds. Its efficacy stems from the rigid structure that provides a predictable steric environment, directing the approach of electrophiles to one face of a prochiral enolate. This guide provides a detailed overview of its physical properties and stability, crucial for its effective application in a laboratory and developmental setting.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in reactions.

| Property | Value |

| Appearance | White to off-white crystalline solid or powder[1][2][3] |

| Molecular Formula | C₆H₁₁NO₂[1][3] |

| Molecular Weight | 129.16 g/mol [4] |

| Melting Point | 70-74 °C[2][5][3][4][6] |

| Boiling Point | 291.1 °C at 760 mmHg (estimate)[5] |

| Density | ~1.04 g/cm³[2][5] |

| Specific Rotation | [α]²⁰/D +17° (c=6, ethanol); [α] -18° (c=1, ethanol)[2][5][6][7] Note: The sign of rotation can vary based on the reporting convention, but the magnitude is consistent. |

| Solubility | Soluble in water and ethanol[1][2][5] |

| Flash Point | 129.9 °C[2][5] |

Stability and Storage

This compound exhibits good thermal stability under standard laboratory conditions but will decompose at temperatures exceeding 200°C[1]. For optimal stability and to prevent degradation, it should be stored in a tightly sealed container in a dry and well-ventilated area[1][8]. The recommended storage temperature is at room temperature, though some suppliers suggest storage at temperatures below 25°C or even refrigerated conditions (0-6°C) to maintain long-term chemical integrity[1][5][9].

The compound is stable under normal pressure and temperature but is incompatible with strong oxidizing agents, strong acids, and strong bases[1][10]. Contact with moisture should also be avoided[1]. Hazardous decomposition products upon combustion include nitrogen oxides, carbon monoxide, and carbon dioxide[1][10].

Experimental Protocols

Determination of Melting Point

The melting point is a key indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

-

Apparatus : Capillary melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.

-

Procedure :

-

A small amount of the crystalline this compound is placed in a capillary tube and packed down to a height of 1-2 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (70-74°C).

-

The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned to liquid is the end of the range.

-

Determination of Specific Rotation

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter.

-

Apparatus : Polarimeter, sodium lamp (D-line, 589 nm), polarimeter cell (1 dm), volumetric flask, analytical balance.

-

Procedure :

-

A solution of this compound is prepared by accurately weighing a sample and dissolving it in a precise volume of a specified solvent (e.g., ethanol) in a volumetric flask. A typical concentration is 6 g per 100 mL of ethanol.

-

The polarimeter is calibrated with a blank solvent-filled cell.

-

The prepared solution is transferred to the 1 dm polarimeter cell, ensuring no air bubbles are present in the light path.

-

The observed rotation (α) is measured at a constant temperature (e.g., 20°C).

-

The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

-

Application in Asymmetric Synthesis: Experimental Workflow

This compound is a cornerstone of the Evans asymmetric alkylation methodology. This process allows for the highly diastereoselective alkylation of an enolate. A typical workflow is outlined below.

Caption: Workflow for asymmetric alkylation using an Evans oxazolidinone auxiliary.

The logical relationship in the diastereoselective alkylation step is based on the steric influence of the isopropyl group, which directs the incoming electrophile.

References

- 1. chemistry.williams.edu [chemistry.williams.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]

- 6. benchchem.com [benchchem.com]

- 7. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 8. summit.sfu.ca [summit.sfu.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

(R)-4-Isopropyloxazolidin-2-one CAS number and molecular structure

An In-depth Technical Guide to (R)-4-Isopropyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral auxiliary widely employed in asymmetric synthesis. Its rigid heterocyclic structure and the stereodirecting influence of the isopropyl group make it a valuable tool for the stereocontrolled synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, applications in asymmetric synthesis with supporting quantitative data, and detailed experimental protocols.

Compound Identification and Properties

The fundamental properties of this compound are summarized below, providing key identifiers and physicochemical data.

| Property | Value | Reference(s) |

| CAS Number | 95530-58-8 | |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 70-72 °C | |

| Optical Activity | [α]²⁰/D +17° (c = 6 in ethanol) | |

| SMILES | CC(C)[C@@H]1COC(=O)N1 | |

| InChI Key | YBUPWRYTXGAWJX-YFKPBYRVSA-N |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary to direct the stereochemical outcome of reactions such as alkylations, aldol additions, and Diels-Alder reactions. The auxiliary is first acylated, and the resulting N-acyl derivative is then used in the desired stereoselective transformation.

Quantitative Data on Performance

The effectiveness of oxazolidinone auxiliaries is demonstrated by the high diastereoselectivity achieved in various carbon-carbon bond-forming reactions. The following table presents comparative data for related N-acyloxazolidinones in asymmetric alkylation and aldol reactions.

Table 1: Asymmetric Alkylation of N-Acyloxazolidinones

| Entry | N-Acyloxazolidinone | Electrophile | Base | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | THF | -78 | 92 | >99:1 |

| 2 | N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Methyl iodide | NaHMDS | THF | -78 | 85 | 95:5 |

| 3 | N-Butyryl-(R)-4-phenyl-2-oxazolidinone | Allyl iodide | LHMDS | THF | -78 | 90 | 98:2 |

Table 2: Asymmetric Aldol Reactions with N-Acyloxazolidinones

| Entry | N-Acyloxazolidinone | Aldehyde | Lewis Acid/Base | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf / DIPEA | CH₂Cl₂ | -78 to 0 | 85 | >99:1 (syn) |

| 2 | N-Propionyl-(S)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf / Et₃N | CH₂Cl₂ | -78 to 0 | 91 | 98:2 (syn) |

| 3 | N-Propionyl-(R)-4-phenyl-2-oxazolidinone | Propionaldehyde | TiCl₄ / DIPEA | CH₂Cl₂ | -78 to 0 | 88 | 95:5 (syn) |

Experimental Protocols

Detailed methodologies for the N-acylation of the chiral auxiliary and a subsequent asymmetric aldol reaction are provided below. These protocols are fundamental to the application of this compound in synthesis.

Protocol 1: N-Acylation of this compound[4][6]

This procedure describes the acylation of the oxazolidinone, a necessary first step for its use as a chiral auxiliary.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

-

Add the desired acyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Boron-Mediated Aldol Reaction[4][6]

This protocol details a highly diastereoselective syn-aldol reaction using the N-acylated chiral auxiliary.

Materials:

-

N-Acyl-(R)-4-isopropyloxazolidin-2-one (from Protocol 1)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

Aldehyde (e.g., isobutyraldehyde)

-

Phosphate buffer (pH 7)

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA or Et₃N (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to facilitate complete enolization.

-

Cool the reaction mixture back down to -78 °C.

-

Add the aldehyde (1.2 eq), either neat or as a solution in anhydrous CH₂Cl₂, dropwise.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour at 0 °C.

-

Concentrate the mixture under reduced pressure to remove organic solvents.

-

Extract the aqueous residue with CH₂Cl₂ or ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldol adduct by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the application of this compound in an asymmetric aldol reaction.

Caption: Workflow for asymmetric aldol reaction using this compound.

The Synthesis of (R)-4-Isopropyloxazolidin-2-one: A Comprehensive Technical Guide

Introduction: (R)-4-Isopropyloxazolidin-2-one, a prominent member of the Evans chiral auxiliaries, is a cornerstone in asymmetric synthesis, enabling the stereocontrolled formation of a wide array of chiral molecules. Its rigid structure and the steric hindrance provided by the isopropyl group allow for excellent diastereoselectivity in enolate alkylations, aldol reactions, and other carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and mechanistic insights, tailored for researchers, scientists, and professionals in drug development.

Synthetic Pathways and Methodologies

The most prevalent and efficient synthesis of this compound commences with the readily available and optically pure amino acid, (R)-valine. The general strategy involves the reduction of the carboxylic acid functionality to a primary alcohol, yielding (R)-valinol, which is subsequently cyclized to form the oxazolidinone ring. The choice of cyclizing agent is a critical parameter influencing reaction conditions and overall yield.

The overall synthetic workflow can be visualized as a two-step process:

The (R)-4-Isopropyloxazolidin-2-one Auxiliary: A Technical Guide to Stereochemical Control

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Among the arsenal of techniques available to the synthetic chemist, the use of chiral auxiliaries remains a powerful and reliable strategy for controlling stereochemistry. (R)-4-Isopropyloxazolidin-2-one, a prominent member of the Evans' oxazolidinone auxiliaries, has proven to be an exceptionally effective tool for asymmetric synthesis, particularly in alkylation and aldol reactions. This technical guide provides an in-depth exploration of the mechanism by which this chiral auxiliary exerts its profound stereochemical control, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Mechanism of Stereochemical Control

The high degree of stereoselectivity observed with the this compound auxiliary is a consequence of a combination of steric and electronic factors that favor the formation of a single diastereomer in the product. The key mechanistic principles are outlined below:

1. Formation of a Z-Enolate: The process begins with the acylation of the nitrogen atom of the oxazolidinone ring. Subsequent deprotonation of the α-carbon of the acyl group using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), or through the use of a Lewis acid and a weaker base, selectively generates the (Z)-enolate.[1][2][3] The formation of the Z-isomer is crucial for the subsequent stereochemical outcome.

2. Chelation and the Zimmerman-Traxler Transition State: In the presence of a Lewis acid, such as dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), the (Z)-enolate forms a rigid, six-membered ring transition state, commonly referred to as the Zimmerman-Traxler model.[4][5] The Lewis acid chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the conformation of the molecule.[6][7]

3. Steric Hindrance and Facial Bias: The chiral environment is established by the isopropyl group at the C4 position of the oxazolidinone ring. This bulky substituent effectively blocks one face of the planar enolate, directing the incoming electrophile (e.g., an aldehyde or alkyl halide) to attack from the less hindered opposite face.[5][8]

4. Dipole Minimization: The conformation of the transition state is further stabilized by the minimization of dipole-dipole interactions between the carbonyl group of the auxiliary and the enolate's carbon-oxygen bond.[4][9] The preferred arrangement places these dipoles in an anti-orientation, contributing to the stability of the favored transition state.

5. Cleavage of the Auxiliary: After the stereoselective reaction, the chiral auxiliary can be cleanly removed under mild conditions, yielding the desired enantiomerically enriched product.[10][11] Common cleavage methods include hydrolysis with lithium hydroxide and hydrogen peroxide to give the carboxylic acid, reduction with lithium borohydride to afford the alcohol, or conversion to a Weinreb amide.

Quantitative Data on Diastereoselectivity

The use of this compound and its derivatives consistently leads to high levels of diastereoselectivity. The following tables summarize representative quantitative data from the literature for key reaction types.

Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones

| Electrophile | Base | Diastereomeric Ratio (d.r.) | Reference |

| Allyl iodide | NaN(TMS)₂ | 98:2 | [12] |

| Benzyl bromide | LDA | >99:1 | [13] |

Table 2: Diastereoselective Aldol Reactions with N-Acyloxazolidinones

| Aldehyde | Lewis Acid | Diastereomeric Ratio (d.r.) | Reference |

| Benzaldehyde | Bu₂BOTf | >99:1 (syn) | [4] |

| Isobutyraldehyde | Bu₂BOTf | >99:1 (syn) | [5] |

| Propionaldehyde | TiCl₄ | High (syn) | [6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound auxiliary.

Protocol 1: N-Acylation of this compound

This procedure describes the acylation of the chiral auxiliary with propionyl chloride.

Materials:

-

This compound

-

Propionyl chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[13]

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol details the diastereoselective alkylation of an N-acyloxazolidinone with benzyl bromide.[13]

Materials:

-

N-Propionyl-(R)-4-isopropyloxazolidin-2-one

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise.

-

Stir the mixture at -78 °C for 30 minutes to form the enolate.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates completion.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Protocol 3: Diastereoselective Boron-Mediated Aldol Reaction

This protocol describes the highly diastereoselective syn-aldol reaction using a boron enolate.[13]

Materials:

-

N-Propionyl-(R)-4-isopropyloxazolidin-2-one

-

Dibutylboron triflate (Bu₂BOTf)

-

N,N-Diisopropylethylamine (DIPEA)

-

Benzaldehyde

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C.

-

Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add benzaldehyde (1.2 eq) dropwise.

-

Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

-

Quench the reaction by the addition of MeOH, followed by a mixture of MeOH and 30% H₂O₂.

-

Stir vigorously for 1 hour.

-

Dilute with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the aldol adduct.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows described in this guide.

Caption: General workflows for the acylation and subsequent alkylation of this compound.

Caption: Simplified logical diagram illustrating the key factors in the stereochemical control mechanism.

Caption: Common methods for the cleavage of the chiral auxiliary to yield the final product.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Enolate - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry and pharmaceutical development, the precise control of stereochemistry is paramount. Chiral auxiliaries have long stood as a robust and reliable strategy for the introduction of chirality in a predictable and controlled manner. This guide provides an in-depth overview of the core principles, applications, and experimental considerations for some of the most influential chiral auxiliaries in asymmetric synthesis.

Introduction to Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can, in principle, be recovered for reuse. The diastereomeric intermediate formed by the attachment of the chiral auxiliary allows for the differentiation of prochiral faces of the substrate, leading to the formation of one enantiomer of the product in excess.

The effectiveness of a chiral auxiliary is judged by several criteria:

-

High Stereoselectivity: It should induce a high degree of diastereoselectivity in the key bond-forming step, leading to a high enantiomeric excess (ee) in the final product.

-

Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently cleaved under mild conditions without racemization of the newly formed stereocenter.

-

Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield and purity.

-

Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable based on a well-understood model of the transition state.

This guide will focus on four of the most widely utilized classes of chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, Enders' SAMP/RAMP Hydrazones, and Oppolzer's Sultams.

Evans' Oxazolidinones

Developed by David A. Evans, chiral oxazolidinone auxiliaries are among the most powerful and versatile tools for asymmetric synthesis, particularly for aldol reactions and alkylations.[1][2][3] They are typically derived from readily available amino acids.

Mechanism of Stereocontrol

The stereochemical outcome of reactions employing Evans' auxiliaries is generally rationalized by the formation of a chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the electrophile to the opposite face. In the case of aldol reactions, this leads to the formation of the syn-aldol product.

References

Evans Auxiliaries: A Technical Guide to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and diverse applications of Evans auxiliaries, a cornerstone of modern asymmetric synthesis. Developed by David A. Evans and his coworkers, these chiral oxazolidinone-based auxiliaries have become indispensable tools for the stereocontrolled construction of complex molecular architectures, finding critical applications in natural product synthesis and drug development. This document provides a detailed overview of their mechanism of action, experimental protocols for key transformations, and a summary of their performance in various reactions.

Core Concepts: Structure and Mechanism of Stereocontrol

Evans auxiliaries are chiral oxazolidinones, typically derived from readily available amino acids like L-phenylalanine or L-valine.[1] The core structure features a stereogenic center on the oxazolidinone ring which effectively directs the stereochemical outcome of reactions at a prochiral center on an attached acyl group.

The remarkable stereocontrol exerted by Evans auxiliaries stems from a combination of steric and electronic factors that govern the formation of a key intermediate: a (Z)-enolate. The generally accepted mechanism for stereoselective alkylation and aldol reactions involves the following key steps:

-

Acylation: The chiral oxazolidinone auxiliary is first acylated to introduce the desired carbonyl substrate.

-

Enolate Formation: Deprotonation of the α-carbon of the N-acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively forms a rigid, chelated (Z)-enolate. The metal cation is coordinated by both the enolate oxygen and the carbonyl oxygen of the auxiliary.

-

Stereoselective Electrophilic Attack: The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in a highly diastereoselective bond formation.[2]

-

Auxiliary Cleavage: After the desired stereocenter has been established, the chiral auxiliary can be cleanly removed under mild conditions to yield the enantiomerically enriched product (e.g., a carboxylic acid, alcohol, or amide), and the auxiliary can often be recovered and reused.[3]

The predictable stereochemical outcome is often rationalized using the Zimmerman-Traxler model for aldol reactions, which postulates a chair-like six-membered transition state.[4] The substituents on both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, and the substituent on the chiral auxiliary dictates the facial selectivity of the reaction.

Key Applications and Quantitative Performance

Evans auxiliaries are versatile and have been successfully employed in a wide range of stereoselective transformations, most notably alkylation, acylation, and aldol reactions.

Asymmetric Alkylation

The diastereoselective alkylation of N-acyloxazolidinones is a powerful method for the construction of chiral α-substituted carboxylic acid derivatives. The high degree of stereocontrol is consistently achieved with a variety of alkylating agents.

| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Benzyl bromide | LDA | >99:1 | 95 | [3] |

| Allyl iodide | NaHMDS | 98:2 | 88 | [2] |

| Methyl iodide | KHMDS | 95:5 | 92 | [3] |

| tert-Butyl bromoacetate | LDA | >95:5 | 85 | N/A |

| Propargyl bromide | NaHMDS | >97:3 | 89 | N/A |

Asymmetric Aldol Reactions

Evans aldol reactions are renowned for their ability to generate syn-aldol products with exceptional diastereoselectivity. The use of boron enolates, in particular, leads to highly organized transition states, affording products with two new contiguous stereocenters.

| Aldehyde (R'CHO) | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Isobutyraldehyde | Bu₂BOTf / DIPEA | >99:1 | 85-95 | [4] |

| Benzaldehyde | Bu₂BOTf / DIPEA | >98:2 | 90 | [4] |

| Acetaldehyde | Sn(OTf)₂ / N-Ethylpiperidine | 95:5 | 82 | N/A |

| Crotonaldehyde | MgBr₂·OEt₂ / Et₃N | 97:3 | 88 | N/A |

| n-Octanal | TiCl₄ / (-)-Sparteine | 15:1 (non-Evans syn) | 87 | [5] |

Applications in Drug Development and Natural Product Synthesis

The reliability and predictability of Evans auxiliaries have made them invaluable in the synthesis of complex, biologically active molecules.

Cytovaricin

The total synthesis of the macrolide antibiotic cytovaricin by D.A. Evans is a landmark achievement that showcases the power of this methodology.[1][6] The synthesis strategically employed one asymmetric alkylation and four stereoselective aldol reactions using Evans auxiliaries to establish the absolute stereochemistry of nine stereogenic centers within the complex structure.[1][6]

Tipranavir

In an early synthetic route to the HIV protease inhibitor Tipranavir, an Evans auxiliary was utilized to control the stereochemistry of one of the two stereocenters in the molecule via a conjugate addition of an organocuprate reagent to a chiral Michael acceptor. While the final commercial synthesis utilizes a different strategy, the initial application of an Evans auxiliary highlights its importance in the early stages of drug discovery and development.

Detailed Experimental Protocols

The following are representative protocols for the key transformations involving Evans auxiliaries.

Acylation of a Chiral Oxazolidinone

This procedure describes the N-acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.

-

Propionyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Asymmetric Alkylation of an N-Acyloxazolidinone

This protocol details the diastereoselective alkylation of an N-acyloxazolidinone with an alkyl halide.

Materials:

-

N-Acyloxazolidinone (from step 4.1)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

-

Alkyl halide (e.g., benzyl bromide, allyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C under an inert atmosphere.

-

A solution of LDA or NaHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C to form the enolate.

-

The alkyl halide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

-

The diastereomeric excess can be determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.

Asymmetric Aldol Reaction

This protocol describes a typical Evans asymmetric aldol reaction to generate a syn-aldol product.

Materials:

-

N-Acyloxazolidinone

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde

-

Methanol

-

30% Hydrogen peroxide solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyloxazolidinone (1.0 eq) and anhydrous dichloromethane (0.1 M).

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

-

Cool the reaction mixture back to -78 °C and add the aldehyde (1.5 eq) dropwise. Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction by the addition of methanol, followed by saturated aqueous NaHCO₃ solution and 30% hydrogen peroxide solution at 0 °C.

-

After vigorous stirring for 1 hour, the layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.

Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the corresponding carboxylic acid.

Materials:

-

Alkylated or aldol adduct

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide solution

-

Lithium hydroxide (LiOH)

Procedure:

-

The N-acyl oxazolidinone (1.0 eq) is dissolved in a 3:1 mixture of THF and water (0.2 M) and cooled to 0 °C.

-

Aqueous hydrogen peroxide (4.0 eq) is added, followed by an aqueous solution of LiOH (2.0 eq).

-

The reaction mixture is stirred at 0 °C for 2-4 hours.

-

The reaction is quenched by the addition of an aqueous solution of sodium sulfite (Na₂SO₃).

-

The THF is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether to recover the chiral auxiliary.

-

The aqueous layer is then acidified with HCl and the carboxylic acid product is extracted with ethyl acetate. The organic extracts are dried and concentrated to yield the final product.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows associated with Evans auxiliaries.

Caption: General experimental workflow for asymmetric synthesis using an Evans auxiliary.

Caption: Stereochemical model for the asymmetric alkylation of an Evans enolate.

References

- 1. Cytovaricin [chem-is-you.blogspot.com]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of (R)-4-Isopropyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Isopropyloxazolidin-2-one is a chiral auxiliary widely employed in asymmetric synthesis, making it a valuable tool in pharmaceutical and chemical research. As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is generally considered to be a hazardous substance, primarily causing skin and eye irritation, and potentially respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[2] |

It is important to note that some suppliers may not classify this compound as hazardous based on their available data[3]. However, given the potential for irritation, it is prudent to handle it with care, adhering to the precautionary measures outlined in this guide.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | White to off-white crystalline solid/powder[1][3] |

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol [4] |

| Melting Point | 70-73 °C[5] |

| Boiling Point | 291.1 °C at 760 mmHg[1] |

| Flash Point | 129.9 ± 18.2 °C[1] |

| Solubility | Soluble in water[1][3] |

| Stability | Stable under normal conditions[3][5] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and maintain the quality of the reagent.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[4][5].

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves must be inspected prior to use and replaced if damaged.[2][4]

-

Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If working with the powder in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended[4].

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or when there is a potential for dust generation[2][6].

-

An eyewash station and a safety shower should be readily accessible in the immediate work area.

General Hygiene Practices

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Contaminated work clothing should be removed and laundered before reuse.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[2][5].

-

Recommended storage temperatures may vary, with some sources suggesting room temperature while others recommend 0-6°C[1][7]. Always consult the supplier's specific recommendations.

-

Keep away from incompatible materials such as strong oxidizing agents[5].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[2][3][6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][3][6] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[3][6] |

Spill and Leak Procedures

In case of a spill:

-

Evacuate the area if necessary.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Contain the spill.

-

Clean-up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2][3] For a solution, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Decontaminate the spill area with a suitable cleaning agent.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. This compound and its containers should be disposed of as chemical waste. Do not empty into drains.[5] It is recommended to use a licensed professional waste disposal service.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and ensuring a secure laboratory environment. It is imperative to always consult the most recent Safety Data Sheet provided by the supplier before use and to be thoroughly familiar with your institution's specific safety protocols.

References

- 1. echemi.com [echemi.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. (R)-(+)-4-イソプロピル-2-オキサゾリジノン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. media.hiscoinc.com [media.hiscoinc.com]

- 7. (R)-4-Isopropyl-2-oxazolidinone | 95530-58-8 | TCI AMERICA [tcichemicals.com]

Solubility Profile of (R)-4-Isopropyloxazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-4-Isopropyloxazolidin-2-one, a crucial chiral auxiliary in asymmetric synthesis. Understanding its solubility in various organic solvents is paramount for its effective use in reaction setup, purification, and crystallization processes. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this procedure.

Core Concepts in Solubility

This compound, a solid at room temperature, exhibits varying degrees of solubility depending on the physicochemical properties of the solvent. Key factors influencing its solubility include the polarity of the solvent, the temperature of the system, and the presence of any impurities. A thorough understanding of these factors is essential for optimizing experimental conditions.

Qualitative Solubility Data

Based on available literature, the qualitative solubility of this compound in several common organic solvents has been reported. It is generally described as being soluble in a range of polar and non-polar organic solvents. However, it is important to note that there are some conflicting reports regarding its solubility in water.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethanol | Soluble, though some sources suggest it is only slightly soluble[1][2] |

| Water | Conflicting reports exist, with some sources stating it is soluble and others that it is insoluble[1][2] |

Note: The enantiomeric (S)-4-Isopropyloxazolidin-2-one is expected to have nearly identical solubility properties.

Due to the lack of precise, publicly available quantitative data, experimental determination of solubility in the solvent system of interest is highly recommended for any research or development application.

Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Method

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent using the gravimetric method. This method is robust, reliable, and requires standard laboratory equipment.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed, dry evaporation dishes or vials

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure thorough mixing.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the withdrawn solution through a chemically compatible syringe filter into a pre-weighed, dry evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the dish. This can be achieved by placing the dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum oven for more sensitive compounds.

-

-

Mass Determination and Calculation:

-

Once the solvent has been completely removed, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry solute.

-

The solubility can then be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dry solute / Volume of supernatant withdrawn) x 100

Alternatively, if the mass of the solution was determined:

Solubility ( g/100 g of solvent) = (Mass of dry solute / (Mass of solution - Mass of dry solute)) x 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing any experimental work.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

This structured approach ensures accurate and reproducible results, which are critical for the successful application of this compound in research and development. By following this guide, scientists can confidently determine the solubility of this important chiral auxiliary in any solvent system relevant to their work.

References

Spectroscopic Analysis of (R)-4-Isopropyloxazolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral auxiliary, (R)-4-Isopropyloxazolidin-2-one. This compound is a cornerstone in asymmetric synthesis, and a thorough understanding of its spectral characteristics is paramount for its effective use and for the characterization of its derivatives. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and logical diagrams illustrating the analytical workflow.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.39 | brs | - | 1H | NH |

| 4.44 | dd | 8.6, 6.4 | 1H | H5 |

| 4.10 | dd | 8.6, 6.4 | 1H | H5 |

| 3.57–3.68 | m | - | 1H | H4 |

| 1.64–1.81 | m | - | 1H | H6 |

| 0.96 | d | 6.6 | 3H | H7' |

| 0.90 | d | 6.6 | 3H | H7 |

Data sourced from a study on the synthesis of Evans' chiral auxiliaries.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃. [1]

| Chemical Shift (δ) ppm | Assignment |

| 160.6 | C2 (C=O) |

| 68.4 | C5 (CH₂) |

| 58.2 | C4 (CH) |

| 32.5 | C6 (CH) |

| 17.7 | C7' (CH₃) |

| 17.4 | C7 (CH₃) |

Infrared (IR) Spectroscopy Data

The IR spectrum was obtained from a neat sample.

Table 3: IR Spectroscopic Data of this compound. [1]

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3259 | N-H stretch |

| 2960, 2914 | C-H stretch (aliphatic) |

| 1720 | C=O stretch (carbonyl) |

| 1471, 1404, 1327 | C-H bend |

| 1242, 1089, 1007 | C-N stretch, C-O stretch |

| 933, 706 | Out-of-plane bends |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

The solution was transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Parameters:

-

Spectrometer: Varian Gemini BB spectrometer.

-

Frequency: 300 MHz.

-

Solvent: CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Number of Scans: Typically 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Width: ~30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

3. ¹³C NMR Spectroscopy Parameters:

-

Spectrometer: Varian Gemini BB spectrometer.

-

Frequency: 75.4 MHz.

-

Solvent: CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm (or residual solvent peak at 77.16 ppm).

-

Decoupling: Proton-decoupled.

-

Number of Scans: Typically 512-2048 scans, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Pulse Width: ~30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: -10 to 220 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat):

-

A small drop of this compound (in its liquid state, or melted if solid at room temperature) was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

2. FTIR Spectroscopy Parameters:

-

Spectrometer: FTIR Perkin Elmer Spectrum 200 spectrometer.

-

Mode: Transmittance.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Typically 16-32 scans.

-

Background: A background spectrum of the clean salt plates was recorded prior to the sample measurement.

Visualization of Analytical Processes

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and a typical experimental workflow.

Caption: Logical flow of spectroscopic analysis.

Caption: General experimental workflow for spectroscopic analysis.

References

The Researcher's Guide to (R)-4-Isopropyloxazolidin-2-one: Commercial Availability, Sourcing, and Application

(An In-depth Technical Guide for Drug Development Professionals)

(R)-4-Isopropyloxazolidin-2-one , a cornerstone chiral auxiliary in modern asymmetric synthesis, plays a pivotal role in the stereoselective construction of complex molecular architectures. Its widespread use in the pharmaceutical and agrochemical industries stems from its ability to direct the formation of specific stereoisomers, a critical factor in the efficacy and safety of new chemical entities. This technical guide provides an in-depth overview of the commercial availability of this compound, key suppliers, and practical considerations for its use in a research and development setting.

Commercial Availability and Key Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to needs ranging from laboratory-scale research to bulk manufacturing. The compound is typically offered in various grades of purity, with the most common being ≥98% and ≥99%.

Major Global Suppliers

A comprehensive search has identified several key global suppliers of this compound. These companies are recognized for their extensive chemical catalogs and established distribution networks across North America, Europe, and Asia.

| Supplier | Reported Purity | Available Quantities |

| Sigma-Aldrich (Merck) | ≥99% | Grams to Kilograms |

| TCI Chemicals | >98.0% (GC) | 1g, 5g, 25g, Bulk |

| Thermo Scientific Chemicals | ≥98% | Grams to Kilograms |

| Chem-Impex International | ≥99% (HPLC) | Grams to Kilograms |

| Ambeed | Information available upon request | Grams to Kilograms |

| Santa Cruz Biotechnology | Information available upon request | Grams to Kilograms |

Note: Pricing information is dynamic and typically available upon request or after logging into the supplier's website. Bulk quantities are generally subject to quotation.

Regional Supplier Overview

For researchers and procurement managers seeking regional suppliers, the following provides a breakdown of prominent vendors in key geographical areas.

North America:

-

Sigma-Aldrich (Merck)

-

TCI America

-

Thermo Scientific Chemicals (Fisher Scientific)

-

Chem-Impex International

-

Santa Cruz Biotechnology

-

Ambeed

Europe:

-

Sigma-Aldrich (Merck)

-

TCI Europe

-

Thermo Scientific Chemicals (Alfa Aesar)

-

Ambeed

Asia:

-

TCI Chemicals (Tokyo Chemical Industry)

-

Chem-Impex International

-

Various suppliers listed on platforms like ChemNet and Echemi.[1]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound available from prominent suppliers. It is important to note that specific lot-to-lot variations may occur, and it is always recommended to consult the certificate of analysis for precise data.

| Parameter | Specification Range |

| CAS Number | 95530-58-8 |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Purity | ≥98% to ≥99% |

| Melting Point | 70-75 °C |

| Optical Rotation ([α]D) | +17° ± 2° (c=6 in Ethanol) |

Experimental Protocols

The utility of this compound is best demonstrated through its application in stereoselective reactions. Below are representative experimental protocols for its synthesis and use in a classic asymmetric aldol reaction.

Synthesis of this compound

This protocol is a generalized procedure based on literature methods.

Materials:

-

(R)-Valinol

-

Diethyl carbonate

-

Sodium methoxide

-

Toluene

-

Hydrochloric acid

-

Sodium bicarbonate

-

Magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of (R)-valinol in toluene, add diethyl carbonate and a catalytic amount of sodium methoxide.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a dilute hydrochloric acid solution, followed by a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white crystalline solid.

Evans Asymmetric Aldol Reaction using this compound

This protocol outlines the key steps for a diastereoselective aldol reaction.

Materials:

-

This compound

-

Propionyl chloride

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

Di-n-butylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Aldehyde of choice

-

Methanol

-

Hydrogen peroxide (30% solution)

-

Saturated aqueous ammonium chloride

-

Saturated aqueous sodium bicarbonate

Procedure:

-

N-Acylation: Dissolve this compound in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 30 minutes. Add propionyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract the product.

-

Enolate Formation: Dissolve the N-acyloxazolidinone in anhydrous dichloromethane and cool to 0 °C. Add triethylamine followed by di-n-butylboron triflate. Stir for 30 minutes.

-

Aldol Addition: Cool the enolate solution to -78 °C and add the desired aldehyde dropwise. Stir for 2 hours at -78 °C and then allow to warm to 0 °C over 1 hour.

-

Work-up and Auxiliary Cleavage: Quench the reaction with methanol, followed by the addition of a buffer solution and hydrogen peroxide. Stir for 1 hour. Extract the product and purify by column chromatography. The chiral auxiliary can be recovered and recycled.

Visualizing Key Processes

To aid in the understanding of the sourcing and application of this compound, the following diagrams have been generated using the DOT language.

References

Methodological & Application

Asymmetric Aldol Reaction Using (R)-4-Isopropyloxazolidin-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing an asymmetric aldol reaction using the Evans' protocol, employing (R)-4-isopropyloxazolidin-2-one as a chiral auxiliary. This powerful and reliable method allows for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of natural products and pharmaceuticals.

Introduction

The Evans' asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon bonds with a high degree of stereocontrol.[1] The methodology relies on a chiral oxazolidinone auxiliary, such as this compound, to direct the facial addition of an enolate to an aldehyde. The reaction typically proceeds through a six-membered, chair-like Zimmerman-Traxler transition state, where the bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a predictable and high diastereoselectivity.[2][3] The formation of a Z-enolate, usually generated with a boron triflate and a hindered amine base, is critical for achieving the desired syn-aldol product.[1]

Data Presentation

The following table summarizes the typical yields and diastereoselectivities achieved in the Evans' asymmetric aldol reaction between N-propionyl-(R)-4-isopropyloxazolidin-2-one and various aldehydes.

| Entry | Aldehyde | Product Configuration | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Isobutyraldehyde | (2'R, 3'S) | 80 | >99:1 | [4] |

| 2 | Benzaldehyde | (2'R, 3'S) | 95 | >99:1 | [4] |

| 3 | Propionaldehyde | (2'R, 3'S) | 85 | 95:5 | [4] |

| 4 | Acetaldehyde | (2'R, 3'S) | 75 | 98:2 | [4] |

Note: The product configuration refers to the newly formed stereocenters in the β-hydroxy imide product. Data is illustrative and sourced from seminal publications. Actual results may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experimental procedures. All reactions should be carried out in flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Preparation of this compound

This protocol is adapted from the synthesis of the (S)-enantiomer from (S)-valinol.[5]

Materials:

-

(R)-Valinol

-

Diethyl carbonate

-

Anhydrous potassium carbonate

Procedure:

-

To a round-bottom flask equipped with a Vigreux column and a magnetic stir bar, add (R)-valinol (1.0 eq), diethyl carbonate (1.1 eq), and anhydrous potassium carbonate (0.1 eq).[5]

-

Heat the mixture to 135 °C (oil bath temperature) and collect the distilling ethanol.[5]

-

Continue heating until ethanol distillation ceases (approximately 5 hours).[5]

-

Cool the reaction mixture to room temperature and purify the residue by flash column chromatography or distillation to afford this compound.

N-Acylation of this compound

This protocol describes the N-propionylation of the chiral auxiliary.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an argon atmosphere.[5]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[5]

-

Slowly add n-BuLi (1.05 eq) dropwise, ensuring the internal temperature remains below -72 °C.[5]

-

Stir the mixture at -78 °C for 25 minutes.[5]

-

Add propionyl chloride (1.02 eq) dropwise, maintaining the temperature below -73 °C.[5]

-

Stir the reaction mixture at -78 °C for 30 minutes.[5]

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5]

-

Warm the mixture to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x).[5]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography on silica gel to yield N-propionyl-(R)-4-isopropyloxazolidin-2-one as a colorless oil.[5]

Asymmetric Boron-Mediated Aldol Reaction

This protocol details the highly diastereoselective syn-aldol reaction.

Materials:

-

N-propionyl-(R)-4-isopropyloxazolidin-2-one

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf)

-

N,N-Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(R)-4-isopropyloxazolidin-2-one (1.0 eq) and anhydrous CH₂Cl₂.[4]

-

Cool the solution to 0 °C.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to ensure complete enolization.

-

Cool the reaction mixture to -78 °C.

-

Add the aldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by adding methanol, followed by a mixture of methanol and 30% H₂O₂.

-

Stir the mixture vigorously for 1 hour at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Extract the aqueous residue with CH₂Cl₂ (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldol adduct by flash column chromatography on silica gel.

Cleavage and Recovery of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the aldol adduct to the corresponding β-hydroxy carboxylic acid and recovery of the chiral auxiliary.

Materials:

-

Aldol adduct from section 3.3

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

Procedure:

-

Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.[6]

-

Cool the solution to 0 °C in an ice bath.[6]

-

Slowly add 30% aqueous H₂O₂ (~4-8 eq) dropwise, followed by the dropwise addition of an aqueous solution of LiOH (~2-3 eq).[6] Caution: This reaction can evolve oxygen gas.[7]

-

Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC until the starting material is consumed.[6]

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Concentrate the mixture to remove the THF.

-

Extract the aqueous layer with dichloromethane to recover the this compound auxiliary. The combined organic layers can be dried, concentrated, and the auxiliary purified by chromatography or recrystallization.

-

Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the β-hydroxy carboxylic acid.

Visualizations

Experimental Workflow

Caption: Workflow for the Evans Asymmetric Aldol Synthesis.

Reaction Mechanism and Stereochemical Control

Caption: Zimmerman-Traxler model for stereocontrol.

References

Application Notes and Protocols: Diastereoselective Alkylation of N-Acyl (R)-4-Isopropyloxazolidin-2-one

Introduction

The diastereoselective alkylation of N-acyl (R)-4-isopropyloxazolidin-2-ones, a cornerstone of asymmetric synthesis developed by David A. Evans, provides a robust and predictable method for the stereocontrolled formation of carbon-carbon bonds. This technique utilizes a chiral auxiliary, (R)-4-isopropyloxazolidin-2-one, to direct the alkylation of a prochiral enolate, leading to the formation of a new stereocenter with high diastereoselectivity. The chiral auxiliary can be subsequently cleaved under mild conditions to yield enantiomerically enriched carboxylic acids, alcohols, or aldehydes, making this methodology highly valuable in the synthesis of complex molecules, natural products, and pharmaceuticals.

This document provides detailed protocols for the key steps of this process: N-acylation of the chiral auxiliary, the diastereoselective alkylation reaction, and the cleavage of the auxiliary to obtain the final product.

Data Presentation

The following table summarizes the quantitative data for the diastereoselective alkylation of various N-acyl (R)-4-isopropyloxazolidin-2-ones with different alkylating agents.

| Entry | N-Acyl Group | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Propionyl | Allyl Iodide | NaHMDS | THF | -78 | High | 98:2 |

| 2 | Phenylacetyl | t-Butyl Bromide | ZrCl4/i-Pr2NEt | CH2Cl2 | -78 to rt | 82 | >50:1 |

| 3 | General | Secondary/Tertiary Alkyl | TiCl4/i-Pr2NEt | 1,2-DCE | rt | 74 | ≥97:3 |

| 4 | Proline derivative | Allyl Bromide | LDA | THF | -78 | 75 | 89:11 |

| 5 | Proline derivative | Methyl Iodide | LDA | THF | -78 | High | 94:6 |

| 6 | Proline derivative | Propyl Iodide | LDA | THF | -78 | High | 93:7 |

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the acylation of the chiral auxiliary with an acid chloride.

Materials:

-

This compound

-

Acid chloride (e.g., propionyl chloride)

-

Triethylamine (Et3N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Dissolve the auxiliary in anhydrous dichloromethane (CH2Cl2).

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acid chloride (1.1 eq) dropwise via a dropping funnel or syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of a lithium enolate using LDA and subsequent alkylation.[1][2][3][4]

Materials:

-

N-Acyl this compound (from Protocol 1)

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene, or freshly prepared.[1][2][3][4]

-

Alkylating agent (e.g., benzyl bromide, methyl iodide)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas supply

-